
Exogenium purga resin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sterculia urens gum: , also known as gum karaya, is a natural gum exudate obtained from the Sterculia urens tree, which belongs to the Malvaceae family. This gum is a complex carbohydrate and is widely used in various industries due to its unique properties. It is native to India and has been introduced to other regions such as Burma. The gum is known for its high viscosity and ability to form gels, making it valuable in food, pharmaceutical, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sterculia urens gum is primarily obtained through natural exudation from the tree bark. The gum is collected by making incisions or gashes in the bark, which causes the tree to exude the gum. This method, however, can be harmful to the tree if not done carefully. To improve gum yield and reduce harm to the tree, plant growth regulators like ethephon can be used .
Industrial Production Methods: Commercially, the gum is harvested by peeling, blazing, and making penetrative cuts on the tree bark. These methods can cause injury to the trees and may lead to tree loss. To address this, in vitro propagation techniques are being explored to conserve the species and ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: Sterculia urens gum undergoes various chemical reactions, including deacetylation, which involves the removal of acetyl groups. This reaction improves the solubility of the gum in water by replacing acetyl groups with hydroxyl groups .
Common Reagents and Conditions: Deacetylation is typically carried out at varying temperatures and reaction times. The thermal properties of the gum change significantly after deacetylation, with the glass transition temperature appearing around 60°C .
Major Products Formed: The primary product formed from deacetylation is a more water-soluble form of the gum, which has enhanced thermal stability and structural properties .
Scientific Research Applications
Chemistry: Sterculia urens gum is used as a stabilizer, emulsifier, and thickener in various chemical formulations. It is also used in the preparation of zero-valent iron nanoparticles for environmental remediation .
Biology: The gum has been studied for its antioxidant and antimicrobial properties. It contains various secondary metabolites, phenolic content, and exhibits significant antioxidant activity .
Medicine: In the pharmaceutical industry, Sterculia urens gum is used in drug delivery systems, microencapsulation, and as a bulk laxative. It is also used in the preparation of denture fixative powders and bulk laxatives .
Industry: The gum is widely used in the food industry as an additive in ice creams, sauces, and beverages due to its emulsifying and thickening properties. It is also used in the textile and paper industries as a pulp binder .
Mechanism of Action
Sterculia urens gum acts as a bulk-producing laxative by absorbing water and swelling in the intestine. This increase in bulk stimulates the gut to expel waste material. The gum’s high viscosity and gel-forming properties are key to its effectiveness in various applications .
Comparison with Similar Compounds
Gum tragacanth: Another natural gum exudate with similar emulsifying and thickening properties.
Gum arabic: Known for its excellent emulsifying properties and used in the food industry.
Guar gum: A galactomannan polysaccharide used as a thickening agent in food and industrial applications.
Uniqueness: Sterculia urens gum is unique due to its high viscosity and ability to form gels at low concentrations. It also has a higher molecular mass compared to other natural gums, making it particularly effective in applications requiring high viscosity and stability .
Properties
Molecular Formula |
C144H232O52 |
|---|---|
Molecular Weight |
2795.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6S)-5-dodecanoyloxy-3-[(2S,3R,4R,5R,6R)-4-hydroxy-6-methyl-5-[(2S)-2-methylbutanoyl]oxy-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-methyl-6-[[(1R,3S,5R,6R,7R,8R,22R,24R,25R,26R)-7,25,26-trihydroxy-5,24-dimethyl-10-oxo-20-pentyl-2,4,9,21,23-pentaoxatricyclo[20.4.0.03,8]hexacosan-6-yl]oxy]oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (11S)-11-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-dodecanoyloxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-[(2S)-2-methylbutanoyl]oxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoate |
InChI |
InChI=1S/C144H232O52/c1-17-23-27-29-31-33-39-45-61-73-99(149)185-131-129(195-136-111(161)106(156)105(155)95(79-145)179-136)121(191-138-116(166)124(120(88(14)172-138)188-134(168)82(8)22-6)182-101(151)77-75-91-63-53-49-54-64-91)89(15)175-143(131)189-117-85(11)171-135(112(162)109(117)159)193-125-107(157)103(153)83(9)169-139(125)177-93(67-51-25-19-3)69-57-43-37-35-41-47-59-71-97(147)181-123-96(80-146)180-137(113(163)110(123)160)196-130-122(192-141-127(184-102(152)78-76-92-65-55-50-56-66-92)114(164)118(86(12)173-141)187-133(167)81(7)21-5)90(16)176-144(132(130)186-100(150)74-62-46-40-34-32-30-28-24-18-2)190-119-87(13)174-142-128(115(119)165)183-98(148)72-60-48-42-36-38-44-58-70-94(68-52-26-20-4)178-140-126(194-142)108(158)104(154)84(10)170-140/h49-50,53-56,63-66,75-78,81-90,93-96,103-132,135-146,153-166H,17-48,51-52,57-62,67-74,79-80H2,1-16H3/b77-75+,78-76+/t81-,82-,83+,84+,85+,86+,87+,88+,89+,90+,93-,94?,95+,96+,103-,104-,105-,106-,107+,108+,109-,110+,111-,112+,113-,114+,115+,116+,117-,118-,119-,120-,121+,122+,123-,124-,125+,126+,127+,128+,129+,130+,131+,132+,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-/m0/s1 |
InChI Key |
FQYZTZXSIFWAPT-LSNGAHAASA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@H]3O[C@@H](CCCCC)CCCCCCCCCC(=O)O[C@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H](O[C@H]([C@@H]5OC(=O)CCCCCCCCCCC)O[C@H]6[C@H](O[C@@H]7[C@@H]([C@@H]6O)OC(=O)CCCCCCCCCC(O[C@H]8[C@H](O7)[C@@H]([C@H]([C@H](O8)C)O)O)CCCCC)C)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@H](O9)C)OC(=O)[C@@H](C)CC)O)OC(=O)/C=C/C1=CC=CC=C1)CO)C)O)O)C)C)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C)OC(=O)[C@@H](C)CC)OC(=O)/C=C/C1=CC=CC=C1)O)O[C@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(C(C(OC3OC(CCCCC)CCCCCCCCCC(=O)OC4C(OC(C(C4O)O)OC5C(C(OC(C5OC(=O)CCCCCCCCCCC)OC6C(OC7C(C6O)OC(=O)CCCCCCCCCC(OC8C(O7)C(C(C(O8)C)O)O)CCCCC)C)C)OC9C(C(C(C(O9)C)OC(=O)C(C)CC)O)OC(=O)C=CC1=CC=CC=C1)CO)C)O)O)C)C)OC1C(C(C(C(O1)C)OC(=O)C(C)CC)OC(=O)C=CC1=CC=CC=C1)O)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


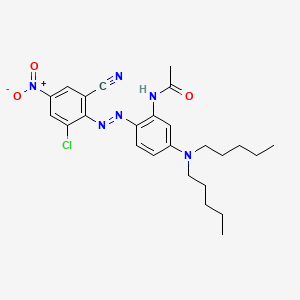
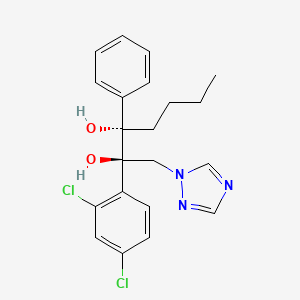
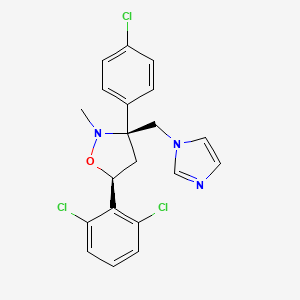
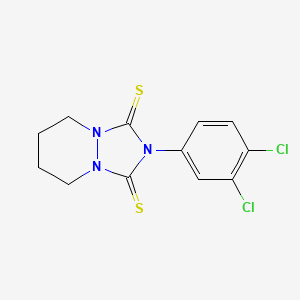
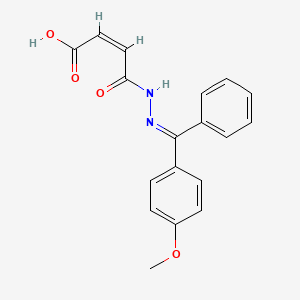
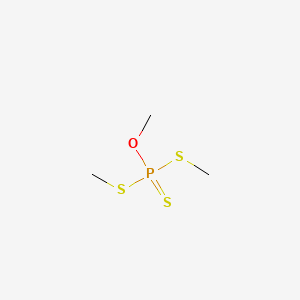
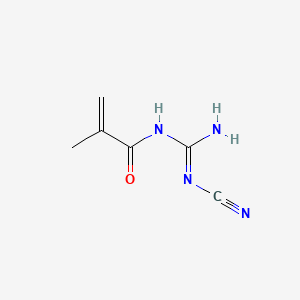
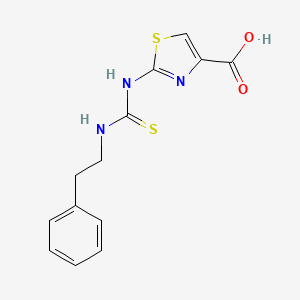


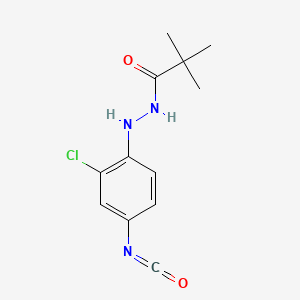


![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)
